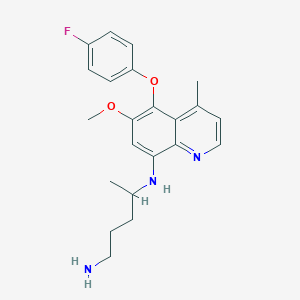

N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine

Description

Structurally, it features a quinoline core substituted with a 4-fluorophenoxy group at position 5, a methoxy group at position 6, and a methyl group at position 2. The 1,4-pentanediamine side chain at position 8 is characteristic of antimalarial 8-aminoquinolines like primaquine .

Properties

IUPAC Name |

4-N-[5-(4-fluorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c1-14-10-12-25-21-18(26-15(2)5-4-11-24)13-19(27-3)22(20(14)21)28-17-8-6-16(23)7-9-17/h6-10,12-13,15,26H,4-5,11,24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTKXMDXVJKFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000952 | |

| Record name | N~4~-[5-(4-Fluorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80061-25-2 | |

| Record name | 4-Methyl-5-(4-fluorophenoxy)primaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080061252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-[5-(4-Fluorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of heterocyclic N-oxides and polyfluoroalcohols, with PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This approach allows for the efficient introduction of fluorine-containing groups into the quinoline structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield various fluorinated quinoline derivatives .

Scientific Research Applications

N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antibacterial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as an antimalarial or anticancer agent.

Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 8-aminoquinolines with modifications tailored to enhance antimalarial activity and reduce toxicity. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Comparative Analysis of 8-Aminoquinoline Derivatives

Key Findings:

Structural Modifications and Activity: The 4-fluorophenoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like primaquine, which undergoes rapid oxidative degradation . Alkoxy chain length (e.g., hexyloxy vs. butoxy) influences lipophilicity and bioavailability. Longer chains (e.g., hexyloxy) may prolong half-life but increase toxicity risks .

Pharmacokinetic and Analytical Methods: Compounds with trifluoromethylphenoxy substituents (e.g., WR 238,605) are quantified using liquid chromatography with electrochemical detection, achieving sensitivities as low as 1 ng/mL . This method could be adapted for the target compound.

Toxicity and Stability: Primaquine’s hemolytic toxicity is linked to its methoxy group and diamine side chain. Cyclodextrin complexation improves stability in acidic environments, as demonstrated for CDRI 80/53, suggesting a strategy for enhancing the target compound’s formulation .

Binding Affinities: In molecular docking studies, analogs with electron-withdrawing groups (e.g., trifluoromethyl) show stronger binding to Plasmodium enzymes (e.g., M18 aspartyl aminopeptidase) than those with methoxy groups . The 4-fluorophenoxy group in the target compound may similarly enhance target engagement.

Biological Activity

N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine, also known by its CAS number 80061-25-2, is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O2 |

| Molar Mass | 383.46 g/mol |

| Density | 1.193 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 547.1 ± 50.0 °C (Predicted) |

| pKa | 10.39 ± 0.10 (Predicted) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways within cells. The compound may exert its effects through:

- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in critical cellular processes, which can lead to therapeutic effects against various diseases.

- Interference with Cellular Processes : The compound may disrupt normal cellular functions, contributing to its potential as an anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values indicating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Antibacterial Efficacy

In a study conducted on several bacterial strains, the compound was tested using a well diffusion method. The results showed that it effectively inhibited bacterial growth, with notable potency against both Staphylococcus aureus and Pseudomonas aeruginosa. The study utilized a concentration range from 25 to 100 ppm to determine the MIC .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Research involving the A549 lung cancer cell line revealed:

- MTT Assay Results : The compound demonstrated cytotoxic effects in a dose-dependent manner, suggesting potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies indicated that the compound interacts favorably with key targets involved in cancer pathways, such as human dihydrofolate reductase (DHFR). This interaction is crucial for understanding how the compound could be developed into a therapeutic agent .

Applications in Drug Development

This compound is being explored for various applications in drug development:

- Antimalarial Activity : Similar quinoline derivatives have been historically used in treating malaria; thus, this compound's structure suggests potential efficacy against malaria parasites.

- Antiviral Properties : Preliminary investigations hint at antiviral activities that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.